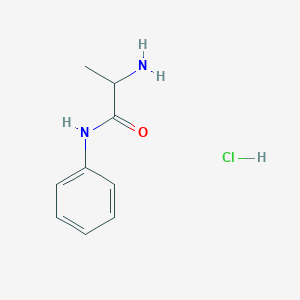

2-Amino-N-phenylpropanamide hydrochloride

描述

Contextualization within Amide and Amino Acid Derivative Research

The study of 2-Amino-N-phenylpropanamide hydrochloride is situated at the intersection of two significant areas of chemical research: amides and amino acid derivatives. The amide bond is a fundamental functional group in biology, most notably forming the backbone of peptides and proteins. In medicinal chemistry, amide derivatives are associated with a wide spectrum of biological activities, including antituberculosis, anticonvulsant, and anti-inflammatory properties. sphinxsai.com Their synthesis is often straightforward, typically involving the reaction of an amine with a carboxylic acid derivative, which allows for the systematic creation of large libraries of compounds for biological screening. sphinxsai.com

Simultaneously, this compound is an amino acid derivative. The inclusion of amino acid residues or their mimics in drug candidates is a prevalent strategy in drug discovery. mdpi.com This approach leverages the inherent structural and functional complexity of amino acids, which possess both amino and carboxyl groups, providing opportunities for diverse chemical interactions. mdpi.com Specifically, α-amino acid amides have been identified as a class of compounds with potent biological effects. Research has shown that derivatives of α-amino acids containing anilide groups (like the N-phenyl group in this compound) can exhibit significant anticonvulsant activity in various models. researchgate.net The structure of 2-Amino-N-phenylpropanamide, therefore, represents a classic scaffold for exploring new therapeutic agents.

Significance in Contemporary Chemical and Biological Investigations

The significance of this compound in contemporary research stems from the established biological importance of its core structural motifs. The N-phenylpropanamide scaffold is a key feature in a range of pharmacologically active molecules. For instance, this core is central to the structure of potent synthetic analgesics, where modifications to the scaffold dramatically alter potency and receptor selectivity. wikipedia.orgnih.gov The study of such analogues reveals that even subtle changes, such as the orientation of substituents (stereochemistry), can lead to vast differences in biological effect, with some isomers being thousands of times more potent than others. nih.gov

Research into structurally related compounds highlights the potential therapeutic avenues for derivatives of 2-Amino-N-phenylpropanamide. Investigations into various substituted 2-amino-N-phenylamides and related structures have revealed promising activity in several areas, as detailed in the table below. These findings underscore the value of the "2-amino-N-phenyl-amide" framework as a template for developing new agents. The presence of the primary amino group, the amide linkage, and the phenyl ring provides multiple points for modification, allowing chemists to fine-tune properties like lipophilicity, hydrogen bonding capacity, and target binding affinity to optimize for specific biological outcomes. ontosight.ai

| Investigated Compound Class | Potential Biological Activity | Research Context |

| α-Amino acid 2,6-dimethylanilides | Anticonvulsant | Demonstrated potent activity in maximal electroshock seizure and other seizure models, suggesting potential for treating epilepsy. researchgate.net |

| 2-Amino-N-phenylbenzamides | Antimycobacterial, Antifungal | Showed activity against Mycobacterium tuberculosis and atypical mycobacteria. researchgate.net |

| N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives | Antiparasitic | Identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov |

| N-phenylpropanamide analogues | Analgesic | Forms the core of extremely potent opioid receptor modulators, with activity highly dependent on stereochemistry. nih.govacs.org |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-7(10)9(12)11-8-5-3-2-4-6-8;/h2-7H,10H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKPRJFRQXVQTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino N Phenylpropanamide Hydrochloride

Established Synthesis Pathways for 2-Amino-N-phenylpropanamide and its Hydrochloride Salt

The fundamental approach to synthesizing 2-Amino-N-phenylpropanamide involves the coupling of an appropriately protected alanine (B10760859) derivative with aniline (B41778). A common and well-established method is the carbodiimide-mediated coupling. In this process, a protected amino acid, such as N-Boc-alanine, is activated with a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This activation forms a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by aniline to form the amide bond.

Following the coupling reaction, the protecting group on the nitrogen atom of the alanine moiety is removed. For an N-Boc group, this is typically achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The subsequent treatment with hydrochloric acid yields the desired 2-Amino-N-phenylpropanamide hydrochloride salt.

An alternative established pathway involves the conversion of the protected amino acid to an acid chloride. Reacting N-protected alanine with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), yields the corresponding acid chloride. This activated species readily reacts with aniline to form the protected amide. Subsequent deprotection and salt formation are carried out as previously described.

These established pathways are summarized in the table below:

| Starting Materials | Coupling/Activating Reagents | Key Intermediate | Deprotection/Salt Formation |

| N-Boc-alanine, Aniline | DCC or EDC | O-acylisourea | TFA or HCl, then HCl |

| N-Boc-alanine, Aniline | SOCl₂ or (COCl)₂ | N-Boc-alaninyl chloride | TFA or HCl, then HCl |

Stereoselective Synthetic Approaches to this compound

The stereochemistry at the α-carbon of the alanine residue is a crucial aspect of the synthesis of this compound. Therefore, stereoselective synthetic methods are paramount to obtain enantiomerically pure products.

Diastereoselective Synthesis Considerations

Diastereoselective synthesis becomes relevant when there are multiple stereocenters in the molecule. In the case of 2-Amino-N-phenylpropanamide itself, there is only one stereocenter. However, if either the alanine or the aniline derivative were to contain an additional chiral center, the coupling reaction would lead to the formation of diastereomers.

The control of diastereoselectivity in such cases often relies on the steric and electronic properties of the interacting molecules and the reaction conditions. Chiral auxiliaries can be employed to direct the stereochemical outcome of the reaction. These auxiliaries are chiral molecules that are temporarily attached to one of the reactants to guide the formation of a specific diastereomer. After the reaction, the auxiliary is removed.

Advanced Amide Coupling Strategies in this compound Synthesis

To improve yields, reduce side reactions, and work under milder conditions, several advanced amide coupling reagents and techniques have been developed and can be applied to the synthesis of this compound.

HBTU-Mediated Coupling Applications

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a highly efficient coupling reagent used in peptide and amide synthesis. peptide.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). peptide.comresearchgate.net

The mechanism involves the activation of the carboxylic acid of the N-protected alanine by HBTU to form a highly reactive OBt active ester. This intermediate then readily reacts with aniline to form the desired amide bond. HBTU is known for its high coupling efficiency, rapid reaction times, and suppression of racemization, especially when used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.compeptide.com

A typical procedure for HBTU-mediated coupling is outlined below:

| Step | Reagents and Conditions |

| 1 | Dissolve N-protected alanine, HBTU, and HOBt (optional) in DMF. |

| 2 | Add DIPEA to the mixture. |

| 3 | Add aniline to the reaction mixture and stir at room temperature. |

| 4 | Work-up and purification of the protected amide. |

| 5 | Deprotection and formation of the hydrochloride salt. |

Direct Amidation Techniques

Direct amidation methods aim to form the amide bond directly from a carboxylic acid and an amine without the need for stoichiometric activating agents, making them more atom-economical and environmentally friendly.

One such method involves the use of boronic acid catalysts. These catalysts facilitate the dehydration of the carboxylic acid and amine to form the amide bond, often requiring the removal of water, for instance, through azeotropic distillation.

Another direct amidation strategy employs borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate, which can mediate the coupling of unprotected amino acids with amines. tcichemicals.com This approach is particularly noteworthy as it can potentially circumvent the need for protecting groups on the amino acid, thereby shortening the synthetic sequence. tomsheppard.info The reaction is believed to proceed through a cyclic intermediate formed between the amino acid and the borate ester, which is then attacked by the amine. tcichemicals.com

These advanced strategies offer significant advantages over traditional methods in terms of efficiency and sustainability for the synthesis of this compound.

Copper-Catalyzed C-N Coupling for Related Anilides

The formation of the N-phenyl amide bond is a cornerstone in the synthesis of 2-Amino-N-phenylpropanamide and its analogs. Copper-catalyzed C-N coupling reactions, particularly the Ullmann condensation and related methodologies, are powerful tools for forging this critical bond between an amine and an aryl halide. wikipedia.orgorganic-chemistry.org Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, significant advancements have led to the development of milder and more efficient catalytic systems.

Modern copper-catalyzed C-N coupling reactions often employ soluble copper(I) or copper(II) salts in the presence of a stabilizing ligand. wikipedia.orgnih.gov These ligands, which can include bidentate N,N-, N,O-, or O,O- systems like N-methylglycine, L-proline, or α-benzoin oxime, enhance the catalyst's solubility and reactivity, allowing the reaction to proceed under more moderate conditions. nih.govresearchgate.netresearchgate.net The general mechanism is believed to involve the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-aryl amide product. acs.org

The scope of the Ullmann-type reaction has been expanded to include a wide variety of amines and aryl halides. mdpi.com Aryl iodides and bromides are typically more reactive than aryl chlorides. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can accelerate the reaction rate. wikipedia.org These catalytic systems demonstrate good functional group tolerance, making them applicable to the synthesis of complex anilide structures related to the 2-Amino-N-phenylpropanamide scaffold. nih.gov

Below is a table summarizing various conditions for copper-catalyzed C-N coupling reactions relevant to the synthesis of N-aryl amides.

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Reactants | Product | Yield (%) |

| CuI | N-Methylglycine | K3PO4 | Dioxane | 100 | Aryl Iodide, Amine | N-Aryl Amine | 75-95 |

| CuI | L-Proline | K2CO3 | DMSO | 90 | Aryl Bromide, Amine | N-Aryl Amine | 80-98 |

| Cu(OAc)2 | α-Benzoin Oxime | K3PO4 | DMSO | 80 | Aryl Halide, Amino Acid | N-Aryl Amino Acid | 70-90 nih.gov |

| CuI | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110 | Aryl Iodide, Amide | N-Aryl Amide | 65-92 |

Derivatization and Analog Generation of the 2-Amino-N-phenylpropanamide Scaffold

The 2-Amino-N-phenylpropanamide scaffold is a versatile platform for generating a diverse library of analogs through various derivatization strategies. These modifications can be broadly categorized into N-substitution on the propanamide nitrogen, modifications on the phenyl ring, and bioisosteric transformations. Such derivatizations are instrumental in exploring the structure-activity relationships of this chemical class.

Modification of the amide nitrogen in the 2-Amino-N-phenylpropanamide backbone can significantly influence the molecule's physicochemical properties. The synthesis of N-substituted derivatives typically involves the reaction of a primary or secondary amine with an activated carboxylic acid derivative of the 2-aminopropanoic acid core. Alternatively, direct N-alkylation or N-arylation of the parent amide can be achieved, although this can sometimes be challenging due to the relatively low nucleophilicity of the amide nitrogen.

Synthetic routes to N-substituted amides often utilize coupling reagents to facilitate the formation of the amide bond between an amine and a carboxylic acid. researchgate.net For generating more complex derivatives, post-synthetic modification of the amide nitrogen can be explored. While direct alkylation of the N-H bond of the propanamide can be difficult, it can sometimes be achieved using a strong base followed by an alkyl halide. A more common approach to N-aryl derivatives would be to employ a copper- or palladium-catalyzed cross-coupling reaction.

The table below illustrates examples of N-substituted amide derivatives synthesized from various amine precursors, showcasing the chemical diversity that can be achieved.

| Amine Precursor | Resulting N-Substituent | General Synthetic Method |

| Methylamine | N-Methyl | Amide coupling with 2-aminopropanoic acid |

| Benzylamine | N-Benzyl | Amide coupling with 2-aminopropanoic acid |

| Aniline | N-Phenyl | Amide coupling with 2-aminopropanoic acid |

| Piperidine | N-Piperidinyl | Amide coupling with 2-aminopropanoic acid |

Introducing substituents onto the phenyl ring of the N-phenylpropanamide moiety is a common strategy to modulate the electronic and steric properties of the molecule. These modifications can be accomplished in two primary ways: by starting with a pre-substituted aniline in the initial amide bond formation step or by direct functionalization of the phenyl ring of the intact 2-Amino-N-phenylpropanamide molecule.

The first approach, utilizing substituted anilines, is often more straightforward and allows for precise control over the position and nature of the substituent. A wide array of substituted anilines (e.g., fluoro, chloro, methyl, methoxy) are commercially available or readily synthesized, providing access to a large number of derivatives. The synthesis would typically follow a standard amide coupling protocol.

Direct modification of the phenyl ring, such as through electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), is also a viable route. However, the reaction conditions must be carefully chosen to avoid unwanted side reactions with other functional groups in the molecule, such as the primary amino group. The position of the new substituent is directed by the activating/deactivating and ortho-, para-, or meta-directing nature of the existing propanamide group.

The following table presents a series of ring-modified derivatives, indicating the substituent and its position on the phenyl ring.

| Substituent | Position on Phenyl Ring | Potential Synthetic Route |

| -F | 4- (para) | Amide coupling with 4-fluoroaniline |

| -Cl | 4- (para) | Amide coupling with 4-chloroaniline |

| -CH3 | 4- (para) | Amide coupling with 4-methylaniline (p-toluidine) |

| -OCH3 | 4- (para) | Amide coupling with 4-methoxyaniline (p-anisidine) |

| -NO2 | 3- (meta) | Nitration of N-phenylpropanamide |

Bioisosterism is a key strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of enhancing desired biological or physical properties without making a significant change to the chemical structure. researchgate.net This approach can be applied to the 2-Amino-N-phenylpropanamide scaffold to modulate its properties.

For the phenyl ring, common bioisosteric replacements include other aromatic systems like thiophene, pyridine (B92270), or pyrazole. nih.gov These heterocyclic rings can mimic the steric and electronic properties of the phenyl group while altering characteristics such as metabolic stability, solubility, and receptor interaction. For instance, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's polarity.

Other parts of the 2-Amino-N-phenylpropanamide molecule can also undergo bioisosteric replacement. The amide bond itself can be replaced with other groups like a reverse amide, an ester, or a ketone. The primary amino group could be replaced with a hydroxyl or a small alkyl group to probe the importance of this functionality. These modifications can provide valuable insights into the pharmacophore of the molecule. The design of bioisosteric analogs of psychoactive substances like MDMA, which shares a phenethylamine (B48288) core, has been explored to improve their pharmacological profiles. nih.govbiorxiv.org

The table below provides examples of potential bioisosteric replacements for different moieties within the 2-Amino-N-phenylpropanamide structure.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| Phenyl Ring | Thiophene Ring | Altered electronics and metabolism |

| Phenyl Ring | Pyridine Ring | Introduce hydrogen bond acceptor, modify polarity |

| Amide (-CONH-) | Reverse Amide (-NHCO-) | Altered hydrogen bonding pattern |

| Amide (-CONH-) | Ester (-COO-) | Remove hydrogen bond donor |

| Primary Amine (-NH2) | Hydroxyl (-OH) | Change from basic to neutral, hydrogen bonding |

Stereochemical Investigations of 2 Amino N Phenylpropanamide Hydrochloride

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of both enantiomers, into its individual, optically pure components. wikipedia.org For a compound like 2-Amino-N-phenylpropanamide, which contains a basic primary amine group, several established techniques can be effectively employed.

One of the most common and historically significant methods is diastereomeric salt formation . This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, allowing them to be separated by fractional crystallization. wikipedia.org

Common Chiral Resolving Agents for Amines:

(R)-(-)-Mandelic acid

(S)-(+)-Camphorsulfonic acid

(+)-Tartaric acid

(-)-Di-p-toluoyl-L-tartaric acid

The process involves dissolving the racemic 2-Amino-N-phenylpropanamide hydrochloride and the chiral resolving agent in a suitable solvent. One diastereomeric salt will preferentially crystallize out of the solution due to its lower solubility. After separation by filtration, the chiral resolving agent can be removed by a simple acid-base extraction, yielding the desired pure enantiomer.

A second, highly effective method for enantiomer separation is chiral column chromatography , particularly High-Performance Liquid Chromatography (HPLC). yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for the resolution of chiral amines and amino acid derivatives. yakhak.org The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation.

| Technique | Principle | Common Reagents/Phases | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Conversion to diastereomers with different solubilities | Tartaric Acid, Camphorsulfonic Acid | Scalable, cost-effective for large quantities | Labor-intensive, depends on unpredictable solubility differences |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based CSPs (e.g., Chiralpak® series) | High resolution, applicable for analytical and preparative scales | Higher cost of CSPs and instrumentation |

Enantiomeric Purity Analysis Methodologies

Once the enantiomers are separated, it is essential to determine the enantiomeric purity (or enantiomeric excess, ee) of the sample. This is a measure of how much of one enantiomer is present compared to the other.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most accurate and widely used methods for determining enantiomeric purity. yakhak.org By using a validated chiral HPLC method, the two enantiomers will appear as distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess can be calculated from the peak areas of the major (Amajor) and minor (Aminor) enantiomers.

A typical analytical method would involve a polysaccharide-based chiral column with a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol. yakhak.org

| Enantiomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |

|---|---|---|---|

| (S)-enantiomer | 8.5 | 99.5 | > 2.0 |

| (R)-enantiomer | 10.2 | 0.5 |

Data is illustrative and based on typical separations of similar chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for assessing enantiomeric purity. While enantiomers have identical NMR spectra, they can be distinguished by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). libretexts.org

Chiral Solvating Agents (CSAs): These agents, such as (R)-1,1'-bi-2-naphthol (BINOL), form transient diastereomeric complexes with the enantiomers in solution. These complexes are in fast equilibrium and will have slightly different magnetic environments, leading to the appearance of separate, distinguishable signals in the ¹H or ¹³C NMR spectrum for each enantiomer. libretexts.org

Chiral Derivatizing Agents (CDAs): A CDA reacts with the enantiomers to form stable diastereomeric compounds. These diastereomers have distinct NMR spectra, and the ratio of the enantiomers can be determined by integrating the signals corresponding to each diastereomer. nih.govresearchgate.net

The choice of agent depends on the functional groups present in the molecule. For the primary amine in 2-Amino-N-phenylpropanamide, both approaches are viable. nih.gov

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The distinct three-dimensional structures of enantiomers mean they often interact differently with other chiral molecules, including biological targets like receptors and enzymes. This principle, known as stereoselectivity, is a fundamental concept in pharmacology. nih.gov Biological systems are inherently chiral, composed of L-amino acids and D-sugars, and therefore can readily distinguish between the enantiomers of a chiral compound.

This differential interaction can result in one enantiomer having high therapeutic activity (the eutomer) while the other may be less active, inactive, or even responsible for undesirable effects (the distomer). The "three-point attachment model" provides a classic explanation for this phenomenon, suggesting that for effective binding, a molecule must interact with its receptor at a minimum of three specific points. One enantiomer may be able to achieve this optimal three-point interaction, while its mirror image cannot.

While specific biological activity data for this compound is not extensively published, the principle of stereoselectivity is well-documented for structurally related N-phenylpropanamide derivatives, such as the potent analgesic ohmefentanyl. Studies on ohmefentanyl's stereoisomers have shown dramatic differences in their analgesic activity and affinity for opioid receptors. nih.govnih.gov For instance, the most potent isomer of a related compound was found to be over 13,000 times more potent than morphine, while its corresponding enantiomer was among the least potent. nih.gov This highlights the critical role of stereochemistry in determining biological function.

It is highly probable that the enantiomers of this compound would also exhibit stereoselective biological activity and receptor binding.

| Enantiomer | Receptor Binding Affinity (Ki, nM) | Relative Potency |

|---|---|---|

| (S)-enantiomer | 15 | 100 |

| (R)-enantiomer | 1200 | 1.25 |

Data is hypothetical, illustrating the principle of stereoselectivity based on findings for structurally similar compounds. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Amino N Phenylpropanamide Hydrochloride and Its Analogs

Correlations between Chemical Structure and Functional Biological Activity

The biological activity of 2-Amino-N-phenylpropanamide analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the propanamide backbone. SAR studies on analogous compounds, such as 2-(phenyl)propanamide derivatives investigated as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, provide a framework for understanding these correlations. nih.govnih.gov These studies typically divide the molecule into three key regions for analysis: the A-region (the phenyl group attached to the chiral center), the B-region (the propanamide linker), and the C-region (the N-phenyl group). nih.govresearchgate.net

A-Region Modifications: Substitutions on the phenyl ring (A-region) can dramatically alter the compound's functional profile, ranging from agonism to antagonism. nih.gov For instance, in a series of 2-(halogenated phenyl) propanamide analogs, the introduction of fluoro groups was found to promote hydrophobic interactions with the target receptor. nih.gov In studies on 2-(4-Methylsulfonylaminophenyl) propanamide derivatives, a 3-fluoro-4-methylsulfonylamino substitution on the phenyl ring was identified as optimal for high binding affinity and potent antagonism. nih.gov

B-Region Modifications: The propanamide linker (B-region) is critical for the molecule's stereospecific interaction with its biological target. Modifications in this region, such as the introduction of dimethyl or cyclopropyl (B3062369) groups at the alpha-position of the amide, have been investigated. nih.govresearchgate.net These substitutions can impact the compound's conformational flexibility and its ability to fit into the hydrophobic pocket of a receptor. researchgate.net The stereochemistry at the chiral center (the second carbon of the propanamide chain) is also a key determinant of activity, with one enantiomer often being significantly more potent. nih.gov

C-Region Modifications: The N-phenyl group (C-region) and its substituents play a vital role in modulating receptor activity. In the development of TRPV1 antagonists, replacing the common 4-tert-butylbenzyl group with other moieties has been extensively explored. nih.gov Introducing electron-withdrawing and lipophilic halogen groups (e.g., chloro, bromo, iodo) at the 4-position of the N-benzyl ring generally improved receptor activity, with potency increasing with the size of the halogen, although not surpassing the parent compound. nih.gov The exploration of various aryl alkyl and diaryl alkyl groups in this region has led to the identification of compounds with enhanced binding affinity and potent antagonism. nih.govresearchgate.net

The following interactive table summarizes the SAR findings for various C-region modifications in a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide antagonists, demonstrating the impact of structural changes on binding affinity (Ki).

Pharmacophore Elucidation and Optimization for Target Modulation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. dovepress.comdergipark.org.trnih.gov For 2-Amino-N-phenylpropanamide and its analogs, a pharmacophore model can be constructed based on the structures of known active compounds (ligand-based) or the binding site of the target protein (structure-based). nih.govnih.gov

Key pharmacophoric features for this class of compounds typically include:

A Hydrogen Bond Donor (HBD): The primary amino group (-NH2) on the propanamide backbone is a crucial hydrogen bond donor.

A Hydrogen Bond Acceptor (HBA): The carbonyl oxygen (C=O) of the amide group serves as a key hydrogen bond acceptor.

Hydrophobic/Aromatic Regions (HY/AR): The two phenyl rings (A-region and C-region) provide essential hydrophobic and aromatic interactions, anchoring the ligand within the receptor's binding pocket. nih.gov

A Chiral Center: The stereochemistry at the alpha-carbon is often critical for correct orientation and high-affinity binding.

Molecular modeling studies on related propanamide antagonists have shown that specific interactions, such as hydrophobic contacts made by halogen substituents on the A-region phenyl ring, are crucial for potency. nih.gov The optimization process involves modifying the lead structure to enhance these key interactions. This can be achieved by altering substituents to improve electronic and steric complementarity with the target, thereby increasing binding affinity and selectivity. dovepress.com For example, replacing a smaller group with a larger, more lipophilic one in the C-region can lead to better occupancy of a hydrophobic pocket within the receptor site. drugdesign.org

Principles of Rational Design in Derivative Development

Rational drug design involves the systematic, knowledge-based approach to discovering and developing new drugs, moving away from traditional trial-and-error methods. patsnap.comnih.govnih.gov This process heavily relies on understanding the SAR and pharmacophoric requirements of a chemical series. nih.gov

The development of derivatives of 2-Amino-N-phenylpropanamide would follow key rational design principles:

Target Identification and Validation: The first step is to identify a biological target (e.g., an enzyme or receptor) implicated in a disease process. nih.gov

Lead Identification and Optimization: An initial "hit" or "lead" compound, like a basic 2-Amino-N-phenylpropanamide structure, is identified. SAR data is then used to guide the synthesis of new analogs. For example, if initial studies show that electron-withdrawing groups on the N-phenyl ring increase activity, a series of derivatives with different halogen or nitro groups would be synthesized and tested. This iterative process of design, synthesis, and testing aims to improve potency, selectivity, and pharmacokinetic properties. researchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target is known (from X-ray crystallography or NMR), computational tools like docking simulations can be used. patsnap.comnih.gov These simulations predict how different analogs will bind to the target, allowing chemists to prioritize the synthesis of compounds with the most favorable predicted interactions. patsnap.com

Conformational Restriction: Another design principle is to introduce conformational constraints into the molecule, such as incorporating rings or bulky groups. researchgate.net This reduces the number of possible conformations the molecule can adopt, potentially locking it into the bioactive conformation required for receptor binding and thereby increasing potency and selectivity. An example is the use of a fluorenyl group in the C-region of propanamide antagonists, which acts as a conformationally constrained analog of a diphenylmethyl group. researchgate.net

By systematically applying these principles, researchers can efficiently navigate the chemical space around the 2-Amino-N-phenylpropanamide scaffold to develop optimized derivatives with improved therapeutic potential.

Biochemical and Mechanistic Research on 2 Amino N Phenylpropanamide Hydrochloride

Enzymatic Substrate Properties and Characterization

The utility of 2-Amino-N-phenylpropanamide as a substrate is defined by the susceptibility of its internal amide bond to enzymatic hydrolysis. This cleavage separates the alanine (B10760859) moiety from the aniline (B41778) group, a reaction that can be monitored to determine enzyme activity.

The specificity of 2-Amino-N-phenylpropanamide as a substrate is not universal across all proteases. For instance, in studies utilizing synthetic enzyme mimics, L-alanine anilide was employed as a potential reactant to test the hydrolytic activity of a serine protease mimic; however, no significant product formation was observed, indicating it was not a substrate for that particular catalytic system. nih.gov

While specific kinetic data for 2-Amino-N-phenylpropanamide is limited in publicly accessible literature, extensive research has been conducted on structurally analogous chromogenic substrates, such as L-alanine-4-nitroanilide. These studies provide insight into the kinetics of enzymes like alanine aminopeptidase (B13392206). Kinetic experiments reveal that the Michaelis constant (Kₘ) is influenced by assay conditions such as buffer type, pH, and temperature. d-nb.info Notably, for alanine aminopeptidase, substrate inhibition has been observed at higher concentrations of L-alanine-4-nitroanilide. d-nb.info For example, with human urine samples, inhibition occurs at concentrations exceeding 0.8 mmol/L. d-nb.info

Below is a table summarizing kinetic parameters for alanine aminopeptidase from different species using the analogous substrate L-alanine-4-nitroanilide.

| Species | Enzyme Source | Substrate | Kₘ (mmol/L) | Optimal Substrate Conc. (mmol/L) | Notes |

| Human | Urine | L-alanine-4-nitroanilide | ~0.8 | 0.8 | Substrate inhibition observed >0.8 mmol/L. d-nb.info |

| Rat | Urine | L-alanine-4-nitroanilide | ~0.3 | 0.3 | Substrate inhibition observed >0.3 mmol/L. d-nb.info |

| Dog | Urine | L-alanine-4-nitroanilide | ~0.5 | 0.5 | Substrate inhibition observed >0.5 mmol/L. d-nb.info |

This data is for the analogous substrate L-alanine-4-nitroanilide and serves to illustrate typical kinetic behavior of relevant enzymes.

2-Amino-N-phenylpropanamide has been successfully used as a substrate to detect the activity of specific aminopeptidases, particularly in microbiological applications. Aminopeptidases are a class of proteases that cleave amino acids from the N-terminus of proteins or peptides. Research has demonstrated that the enzymatic hydrolysis of 2-amino-N-phenylpropanamide, which liberates the volatile organic compound (VOC) aniline, can serve as a biomarker for the presence of certain bacteria.

This method has been applied to distinguish between different types of bacteria based on their enzymatic profiles. For example, β-alanyl aminopeptidase activity, characteristic of pathogens like Pseudomonas aeruginosa, can be detected using specifically designed substrates that release a unique VOC upon cleavage. This principle has been extended to using 2-amino-N-phenylpropanamide to detect aminopeptidase activity that results in the release of aniline, which can then be identified through sensitive analytical techniques. nih.gov

The enzymatic cleavage of 2-Amino-N-phenylpropanamide provides a direct method for monitoring protease activity. The hydrolysis reaction yields aniline and L-alanine. The product, aniline, is a volatile compound that can be detected and quantified using methods such as static headspace multicapillary column gas chromatography-ion mobility spectrometry (SHS-MCC-GC-IMS) or headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS). nih.gov

While the natural product aniline is not colored and thus not directly suitable for simple spectrophotometric (colorimetric) assays, a common and analogous method involves the use of a chromogenic derivative, L-alanine-p-nitroanilide (L-Ala-pNA). This technique is a cornerstone of protease activity assays. nih.govnih.gov The principle of this assay is as follows:

The enzyme (e.g., alanine aminopeptidase) cleaves the amide bond of the colorless substrate L-Ala-pNA.

This reaction releases the product p-nitroaniline.

p-Nitroaniline is a yellow-colored chromophore that strongly absorbs light at a wavelength of approximately 405-410 nm. jabonline.in

By measuring the rate of increase in absorbance at this wavelength using a spectrophotometer, the enzymatic activity can be precisely quantified. nih.govresearchgate.net

This method allows for real-time, continuous monitoring of enzyme kinetics and is widely used for various proteases by modifying the amino acid or peptide portion of the p-nitroanilide substrate. nih.govnih.gov

Enzyme Inhibition Mechanisms of 2-Amino-N-phenylpropanamide Hydrochloride Derivatives

Derivatives of 2-Amino-N-phenylpropanamide have been explored as potential modulators of various enzyme systems. The core structure serves as a scaffold that can be chemically modified to interact with the active or allosteric sites of target enzymes.

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism along the kynurenine (B1673888) pathway. rsc.org As a key regulator of immune tolerance, it has become an important target for therapeutic intervention, particularly in cancer immunotherapy. nih.govresearchgate.net

A review of the scientific literature indicates a lack of published research directly implicating this compound or its immediate derivatives as modulators of IDO1. The classes of compounds typically identified as IDO1 inhibitors include tryptophan analogues (like Indoximod), and various heterocyclic scaffolds such as imidazoles, triazoles, and quinones, which are structurally distinct from alanine anilide. nih.govrsc.orgresearchgate.net

Beyond IDO1, research has pointed towards the potential for derivatives of this compound to interact with other key enzyme families.

Rho-Kinase (ROCK) Inhibition Patent literature has identified (R)-2-amino-N-phenylpropanamide as belonging to a class of tyrosine amide derivatives that act as inhibitors of Rho-kinase (ROCK). d-nb.info ROCKs are serine/threonine kinases that play a crucial role as downstream effectors of the small GTPase RhoA. nih.gov The two isoforms, ROCK1 and ROCK2, are important regulators of cellular functions such as cytoskeletal assembly, cell migration, and apoptosis. nih.gov The inhibition of ROCKs has been investigated as a therapeutic strategy for a range of disorders. For example, ROCK inhibitors have been shown to reduce the aggregation of mutant huntingtin protein, suggesting a potential application in Huntington's disease. nih.gov The development of specific ROCK inhibitors is an active area of pharmaceutical research. nih.gov

Protein-Ligand Interaction Dynamics

The interaction of small molecules with protein targets is a cornerstone of pharmacological research. Understanding these dynamics at a molecular level provides crucial insights into the potential mechanisms of action and therapeutic applications. This section explores the available biochemical and mechanistic research concerning the interaction of this compound with three specific protein targets: G protein-coupled receptor 88, the translocator protein, and the signal transducer and activator of transcription 3.

G protein-coupled receptor 88 (GPR88) is an orphan receptor, meaning its endogenous ligand has not yet been identified. It is predominantly expressed in brain regions rich in dopamine, such as the striatum, and is implicated in various central nervous system disorders. nih.gov GPR88 is considered a promising therapeutic target for conditions like Parkinson's disease, schizophrenia, and addiction. nih.gov

Research into synthetic agonists for GPR88 has identified two primary chemical scaffolds that can activate the receptor: 2-PCCA and 2-AMPP. nih.govnih.gov The 2-AMPP scaffold, in particular, is structurally related to this compound. The full chemical name for a representative 2-AMPP compound is (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide. nih.gov This class of molecules features a core phenylpropanamide structure, similar to the subject compound.

These 2-AMPP analogues have been shown to act as allosteric agonists, binding to a pocket on GPR88 formed by transmembrane segments and the Gαi protein. nih.gov Structure-activity relationship (SAR) studies have explored modifications to the 2-AMPP structure to improve potency and pharmacokinetic properties. nih.gov For instance, the compound known as 2-AMPP itself demonstrated a half-maximal effective concentration (EC₅₀) of 414 nM in a cAMP assay, and it elicited strong [³⁵S]-GTPγS binding in mouse striatal membranes, confirming its agonist activity at GPR88. nih.govnih.gov

While compounds containing the N-phenylpropanamide moiety are subjects of GPR88 agonist research, a review of the scientific literature did not yield specific studies demonstrating direct agonistic activity of this compound at the GPR88 receptor.

Table 1: GPR88 Agonist Activity of a Related Compound No direct data is available for this compound. The data below is for the related 2-AMPP scaffold.

| Compound | Assay Type | EC₅₀ (nM) |

|---|---|---|

| 2-AMPP | cAMP Assay | 414 |

The Translocator Protein (TSPO) is an 18 kDa protein primarily located on the outer mitochondrial membrane. nih.gov It is involved in a variety of cellular processes, including cholesterol transport, steroidogenesis, and inflammation. nih.govwikipedia.org TSPO is considered a significant biomarker for neuroinflammation, as its expression is upregulated in activated microglia during neuronal injury or disease. nih.gov Consequently, ligands that bind to TSPO are valuable as imaging agents for positron emission tomography (PET) and as potential therapeutic agents. nih.gov

The chemical literature contains numerous examples of TSPO ligands built upon various scaffolds. Notably, structures incorporating a propanamide moiety have been successfully developed as high-affinity TSPO ligands. For example, research aimed at creating new PET radioligands has utilized propanamide-based structures. In one such study, the compound 2-bromo-N-phenylpropanamide was used as a reactant to synthesize a novel TSPO ligand. nih.gov

Furthermore, a compound with very high structural similarity to the subject of this article, 2-Amino-N-methyl-N-phenylpropanamide hydrochloride, was synthesized as a chemical intermediate in the development of TSPO ligands. nih.gov This precursor differs from this compound only by the presence of an additional methyl group on the amide nitrogen. The use of this closely related molecule as a building block underscores the relevance of the N-phenylpropanamide core in designing molecules that interact with TSPO.

Despite the use of structurally similar precursors and scaffolds in the synthesis of potent TSPO ligands, direct binding affinity studies quantifying the Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) of this compound for the translocator protein were not identified in the reviewed scientific literature.

Table 2: TSPO Ligand Binding Affinity Data No direct binding affinity data is available for this compound.

| Compound | Binding Affinity (Kᵢ or IC₅₀) |

|---|---|

| Data Not Available | Data Not Available |

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that acts as a transcription factor. It is a member of the STAT family of proteins, which are critical components of cellular signaling pathways. The STAT3 pathway is activated by various cytokines and growth factors and plays a key role in regulating fundamental cellular processes such as cell growth, proliferation, and survival. Dysregulation of the STAT3 signaling pathway has been implicated in numerous diseases, including cancer and inflammatory conditions, making it an important target for therapeutic intervention.

A comprehensive search of the available scientific and biochemical literature was conducted to identify research pertaining to the interaction between this compound and the STAT3 protein. This review did not uncover any published studies, reports, or data describing a direct binding interaction, inhibition, or activation of the STAT3 signaling pathway by this compound. Therefore, the relationship between this specific chemical compound and STAT3 remains uncharacterized in the public domain.

Table 3: STAT3 Interaction Data No data is available for this compound.

| Interaction Type | Measurement | Value |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-Amino-N-phenylpropanamide Hydrochloride and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are foundational. In the ¹H NMR spectrum, the chemical shift (δ) of each proton is indicative of its electronic environment. For a compound like this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton adjacent to the amino group, the methyl protons, and the amide proton. The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons, thus helping to piece together the molecular framework.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, characteristic chemical shifts would be observed for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the propanamide chain.

| Atom | Experimental ¹³C Chemical Shift (ppm) for N-phenylpropanamide | Computed ¹³C Chemical Shift (ppm) for N-phenylpropanamide |

| C=O | 172.5 | 175.7 |

| C (aromatic, attached to N) | 138.2 | 140.4 |

| C (aromatic) | 128.9 | 130.6 |

| C (aromatic) | 124.2 | 125.8 |

| C (aromatic) | 120.0 | 121.2 |

| CH₂ | 31.3 | 31.7 |

| CH₃ | 9.9 | 9.6 |

| This table is based on data for the related compound N-phenylpropanamide and serves as an illustrative example. researchgate.net |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for more complex derivatives to establish definitive structural assignments. nih.govresearchgate.net For instance, an HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. nist.gov The hydrochloride salt form is often confirmed by the presence of specific ions in mass spectrometry analysis. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used for the precise mass determination of molecules, which in turn allows for the confident determination of their elemental composition. americanpharmaceuticalreview.com This is critical for confirming the identity of this compound and for identifying any potential impurities. americanpharmaceuticalreview.comthermofisher.comsynthinkchemicals.comshimadzu.com

Unlike standard mass spectrometry, HRMS instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide mass measurements with very high accuracy (typically within 5 ppm). americanpharmaceuticalreview.com This level of precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

In addition to confirming the molecular formula of the parent compound, HRMS is extensively used for impurity profiling. americanpharmaceuticalreview.comnih.gov Coupled with a separation technique like liquid chromatography (LC-HRMS), it can detect and identify process-related impurities, degradation products, or contaminants, even at trace levels. thermofisher.com The high resolution is crucial for separating the isotopic peak of an impurity from the monoisotopic peak of the main compound, allowing for selective detection and quantification.

Tandem mass spectrometry (MS/MS) experiments on an HRMS platform provide structural information through controlled fragmentation of the parent ion. The resulting fragment ions are also measured with high mass accuracy, aiding in the structural elucidation of both the parent drug and any unknown impurities. thermofisher.comwvu.edu For a derivative of this compound with a presumed molecular formula of C16H23NO, HRMS analysis can identify key fragments that correspond to specific structural motifs. nist.gov

| m/z (measured) | Relative Intensity (%) | Presumed Formula | Mass Difference (mmu) |

| 86.099 | 100.0 | [C₅H₁₂N]⁺ | -1.89 |

| 161.098 | 33.6 | [C₁₁H₁₃O]⁺ | -1.61 |

| 246.187 | 27.3 | [C₁₆H₂₄NO]⁺ | -1.41 |

| This table is based on HRMS data for a derivative of the target compound and illustrates the type of data obtained. nist.gov |

Chromatographic Methods for Purity and Isomer Analysis

Chromatography is the cornerstone of purity and isomer analysis in the pharmaceutical industry. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.comnih.govmdpi.com

A typical RP-HPLC method for a related compound, N-phenylpropanamide, utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The compound is detected as it elutes from the column, typically by a UV detector set at a wavelength where the analyte absorbs strongly, such as 254 nm. researchgate.net The retention time is a characteristic of the compound under the specific chromatographic conditions. The peak area is proportional to the concentration, allowing for the quantification of the main compound and any impurities. Method validation according to ICH guidelines ensures the method is accurate, precise, linear, and robust. researchgate.net

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile / Water with Acid Modifier |

| Detection | UV at 254 nm |

| Flow Rate | 0.7 - 1.0 mL/min |

| Temperature | 30 °C |

| This table illustrates typical HPLC conditions for related N-phenylamide compounds. researchgate.netsielc.com |

Since this compound is a chiral molecule, it exists as a pair of enantiomers. These stereoisomers can have different pharmacological and toxicological profiles, making it essential to control the enantiomeric purity of the drug substance. Chiral HPLC is the gold standard for separating and quantifying enantiomers to determine the enantiomeric excess (ee). nih.govuma.escsfarmacie.cz

This separation is achieved using a chiral stationary phase (CSP). yakhak.orgnih.gov CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the enantiomeric resolution of chiral amines. yakhak.org

Alternatively, pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) can be used. juniperpublishers.com This reaction converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral reversed-phase column. juniperpublishers.com The choice of method depends on the specific properties of the analyte and the required sensitivity. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Spectrophotometric Techniques for Biochemical Reaction Monitoring

Spectrophotometric methods, which measure the absorption of light by a substance at a specific wavelength, are versatile tools for monitoring biochemical reactions and for quantitative analysis. creative-enzymes.com For chiral molecules like this compound, colorimetric assays can be ingeniously designed to determine enantiomeric excess. nih.govacs.org

One advanced method involves the use of a helical π-conjugated polymer that acts as a colorimetric sensor. nih.gov The polymer's pendant groups can be functionalized with the chiral amine of interest. The interaction between the chiral amine and the polymer backbone induces a change in the polymer's helical pitch, which in turn alters its absorption spectrum. This change in color can be detected by the naked eye and quantified using a spectrophotometer. nih.gov

Crucially, the two enantiomers of the amine can induce different helical twists, resulting in a distinct colorimetric response for each. By measuring the absorbance at a specific wavelength, a calibration curve can be constructed to determine the enantiomeric excess of an unknown sample with high precision. nih.gov This technique offers a rapid alternative to chromatographic methods for on-site monitoring of chirality. nih.gov Other spectrophotometric methods for the determination of amines involve reactions with reagents like sodium nitroprusside or ferrozine (B1204870) to produce a colored complex whose absorbance can be measured. researchgate.netnih.govacs.orgacs.org

Surface Plasmon Resonance (SPR) for Ligand-Protein Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real-time. springernature.comnih.govresearchgate.net It is particularly valuable for characterizing the binding of a small molecule drug candidate like this compound to its protein target. xantec.comresearchgate.net

In a typical SPR experiment, the protein target is immobilized on the surface of a sensor chip. nih.gov A solution containing the small molecule (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). springernature.comresearchgate.net

The resulting data, plotted as a sensorgram (response vs. time), provides a wealth of information about the binding interaction. springernature.com

Association Phase: As the analyte flows over the surface, the binding is observed as an increase in the SPR signal. The shape of this curve is used to determine the association rate constant (kₐ or kₒₙ). giffordbioscience.com

Dissociation Phase: When the analyte solution is replaced by a buffer flow, the dissociation of the complex is observed as a decrease in the signal. The shape of this curve is used to determine the dissociation rate constant (kₔ or kₒff). giffordbioscience.com

From these rate constants, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated (K₋ = kₔ/kₐ). nih.govnews-medical.net A lower K₋ value indicates a higher binding affinity. This kinetic and affinity data is crucial in drug discovery for understanding the mechanism of action and for optimizing lead compounds. nih.govbroadinstitute.orgacs.org

| Kinetic Parameter | Description | Units |

| kₐ (kₒₙ) | Association Rate Constant | M⁻¹s⁻¹ |

| kₔ (kₒff) | Dissociation Rate Constant | s⁻¹ |

| K₋ | Equilibrium Dissociation Constant | M (moles/liter) |

| This table describes the key parameters obtained from SPR analysis. |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Target Engagement and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. This method is instrumental in understanding the binding mode of 2-Amino-N-phenylpropanamide and its analogs to their biological targets, such as the µ-opioid receptor and the α-glucosidase enzyme. acs.orgnih.gov

Docking studies on N-phenylpropanamide analogs have revealed key interactions within the binding pockets of their respective targets. For instance, in studies involving the α-glucosidase enzyme, the N-phenylpropanamide group was found to be crucial for achieving a conformational fit within the enzyme's binding pocket, suggesting it plays a significant role in the inhibitory activity of these compounds. acs.org The binding affinity, often expressed as a docking score in kcal/mol, helps in ranking potential drug candidates. For example, some biheterocyclic propanamides have shown docking scores as favorable as -9.90 kcal/mol, indicating strong binding to the target protein. acs.org

In the context of opioid receptors, molecular docking and dynamics simulations have been used to elucidate the binding poses of N-phenylpropanamide-containing ligands like fentanyl and its analogs. nih.govnih.gov These studies have identified critical interactions, such as the formation of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue (Asp147) in the µ-opioid receptor. nih.gov Furthermore, these computational models can reveal alternative binding modes. For example, some fentanyl analogs can interact with a conserved histidine residue (His297) deeper within the receptor, a finding that was elucidated through a combination of weighted ensemble and molecular dynamics simulations. nih.gov The analysis of these docked poses provides a detailed map of the ligand-receptor interactions, highlighting key amino acid residues that contribute to binding and selectivity.

| Compound Class | Target Protein | Key Interacting Residues | Reported Docking Score (kcal/mol) |

|---|---|---|---|

| Biheterocyclic Propanamides | α-glucosidase | Not specified | -9.70 to -9.90 |

| Fentanyl Analogs | µ-opioid receptor | Asp147, His297 | Not specified |

Structure-Based Drug Design Initiatives for Analog Development

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of novel, more potent, and selective inhibitors. The insights gained from molecular docking studies of 2-Amino-N-phenylpropanamide and its analogs provide a solid foundation for SBDD initiatives.

For example, understanding the structure-activity relationships (SAR) of 3-acylamino-2-aminopropionic acid derivatives at the glycine (B1666218) site of the NMDA receptor has shown that modifications to the acylamino group can significantly impact efficacy. nih.gov Specifically, the introduction of lipophilic substituents, when separated from the core amino acid structure by a suitable linker, can be accommodated by a hydrophobic pocket within the receptor, leading to compounds with a range of activities from antagonism to partial agonism. nih.gov This knowledge can be applied to the 2-Amino-N-phenylpropanamide scaffold to design new analogs with tailored activities.

In the development of α-glucosidase inhibitors, SAR studies have indicated that substitutions on the phenyl ring of the N-phenylpropanamide moiety can influence inhibitory potential. acs.org For instance, the presence of dimethylphenyl groups at different positions can modulate the IC50 values, with some analogs showing greater potency than the standard drug, acarbose. acs.org This information is invaluable for designing new derivatives with enhanced antidiabetic properties.

Computational approaches, such as the design of morphine derivatives with altered pKa values through fluorination, demonstrate how SBDD can be used to optimize pharmacokinetic properties. nih.govchapman.edu By modifying the electronic environment of the active amine group, it is possible to favor protonation in the lower pH environment of inflamed tissues, potentially leading to more targeted pain relief with fewer central nervous system side effects. nih.govchapman.edu Similar strategies could be employed for 2-Amino-N-phenylpropanamide hydrochloride to develop analogs with improved target specificity and reduced off-target effects.

Conformational Analysis and Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. scispace.comijpsr.com These methods are crucial for understanding the flexibility of the ligand and the protein, and how their movements influence binding and receptor activation.

MD simulations of fentanyl analogs bound to the µ-opioid receptor have provided significant insights into the mechanisms of receptor activation. nih.govscispace.com These simulations, often run for hundreds of nanoseconds, can show how the ligand stabilizes different conformational states of the receptor. scispace.com For example, fentanyl has been observed to stabilize different rotameric states of a key tryptophan residue (Trp293) compared to morphine, which may be linked to differences in their signaling pathways. scispace.com

These simulations also allow for the detailed analysis of the stability of ligand-receptor interactions. The persistence of hydrogen bonds and hydrophobic contacts over the course of a simulation can confirm the importance of the interactions predicted by docking. nih.gov For instance, long-timescale MD simulations have been used to assess the stability of different binding poses of fentanyl and its analogs within the µ-opioid receptor, providing a more accurate picture of the preferred binding mode. nih.gov

Furthermore, conformational analysis of the ligand itself is important. Flexible molecules can adopt multiple conformations, and identifying the bioactive conformation—the shape the molecule adopts when it binds to its target—is a key goal of molecular modeling. ijpsr.com For N-phenylpropanamide derivatives, which possess several rotatable bonds, understanding their conformational preferences is essential for designing rigid analogs or peptidomimetics with improved affinity and selectivity.

| Compound Name |

|---|

| This compound |

| Fentanyl |

| Morphine |

| Acarbose |

Emerging Research Directions and Academic Applications

Application in Advanced Biochemical Assay Development

Biochemical assays are fundamental tools in drug discovery and molecular biology, used to measure enzymatic activity or the binding affinity of a compound to a biological target. domainex.co.ukgd3services.com The development of robust and sensitive assays is a critical step for high-throughput screening (HTS) and lead optimization. nuvisan.com While direct application of 2-Amino-N-phenylpropanamide hydrochloride in specific, named assays is not extensively documented, its chemical nature suggests potential utility.

As an amino acid derivative, it can be incorporated into synthetic peptide chains. These custom peptides can then be used as substrates in enzymatic assays, particularly for proteases, or as ligands in receptor-binding assays. domainex.co.uk The development of such bespoke assays is crucial for studying target classes like enzymes, G protein-coupled receptors (GPCRs), and protein-protein interactions. domainex.co.ukbioascent.com Furthermore, the primary amine group on the compound offers a site for conjugation with reporter molecules, such as fluorophores or biotin, which is a key step in creating reagents for various assay formats like Fluorescence Resonance Energy Transfer (FRET) or AlphaLISA®. domainex.co.ukgd3services.com

Development of Research Probes and Tool Compounds

Research probes and tool compounds are essential for validating biological targets and elucidating physiological pathways. An ideal tool compound exhibits high potency and selectivity for its intended target. The development of such molecules often involves chemical modification of a core scaffold, like that of this compound, to optimize its pharmacological properties.

The structure of this compound provides a foundation for creating a library of analogues through modifications at the amine or the phenyl ring. These analogues can then be screened to identify compounds with specific biological activities. Once an active compound is identified, it can be further modified to create a research probe, for example, by attaching a fluorescent dye for use in cellular imaging or a radioactive isotope for binding studies. This approach allows researchers to investigate the function and localization of target proteins within cells and tissues.

Integration into Peptide and Peptidomimetic Research

Peptides are crucial biological mediators, but their therapeutic use can be limited by low metabolic stability and poor oral bioavailability. univie.ac.at Peptidomimetics are compounds designed to mimic natural peptides while exhibiting improved drug-like properties. nih.gov The integration of non-natural amino acid derivatives, such as this compound, is a key strategy in this field. mdpi-res.com

The synthesis of a dipeptide analogue, 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide, highlights the utility of such building blocks in creating novel peptide structures. derpharmachemica.com By incorporating this compound into a peptide sequence, researchers can alter the conformational properties of the resulting molecule. This can lead to enhanced resistance to proteolytic degradation by enzymes. Moreover, modifications to the phenyl ring or the amide linkage can influence the molecule's ability to cross cell membranes, potentially improving its bioavailability. nih.gov This approach is central to the design of new therapeutics for a wide range of diseases. mdpi.com

Exploration in Neuroscience Research: GPR88 Modulation and Related Systems

G protein-coupled receptors (GPCRs) are a major class of drug targets, particularly for central nervous system (CNS) disorders. nih.gov GPR88 is an orphan GPCR—meaning its endogenous ligand is unknown—that is highly and almost exclusively expressed in the striatum region of the brain. nih.govelifesciences.org This brain region is critical for motor control, reward, and learning. nih.gov

Research has shown that the absence of GPR88 in mice leads to increased neuronal activity, resulting in hyperactivity, poor motor coordination, and impaired cue-based learning. nih.gov This suggests that GPR88 normally acts to dampen the signaling of other GPCRs, including opioid receptors. elifesciences.org Consequently, GPR88 has emerged as a promising therapeutic target for neuropsychiatric diseases. The development of small molecules that can modulate GPR88 activity is an active area of research. While there is currently no direct evidence in the searched literature linking this compound to GPR88 modulation, its general structure as a small molecule amine makes it a candidate for inclusion in screening libraries aimed at discovering novel GPCR ligands.

Role in Oncology Research: IDO1/STAT3 Inhibition Strategies

In the field of oncology, significant effort is directed towards developing therapies that can overcome tumor-induced immune suppression. Two key targets in this area are Indoleamine 2,3-dioxygenase 1 (IDO1) and Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.com IDO1 is an enzyme that depletes the amino acid tryptophan, leading to the suppression of T-cell activity and allowing cancer cells to evade the immune system. nih.gov STAT3 is a transcription factor that, when aberrantly activated, contributes to tumorigenesis and immune evasion. nih.gov

Recent research has focused on developing dual inhibitors that can target both IDO1 and STAT3. A study identified novel 2-amino-1,4-naphthoquinone amide-oxime derivatives as potent dual inhibitors. mdpi.com Although these are structurally distinct from this compound, they share a common "2-amino...amide" feature, suggesting that this chemical motif may be valuable for interacting with these targets. The representative compound from the study, NK3, showed high potency against the IDO1 enzyme and effectively suppressed the nuclear translocation of STAT3. mdpi.com These findings suggest that scaffolds related to aminopropanamides could be explored for the development of new cancer immunotherapies.

Table 1: Inhibitory Activity of a Representative IDO1/STAT3 Dual Inhibitor

| Compound | Target | Measurement | Result | Source |

|---|

Antimicrobial Research Applications of Derivatives

The rise of antimicrobial resistance is a major global health threat, creating an urgent need for new antibacterial and antifungal agents. mdpi.com One promising strategy is the synthesis and evaluation of novel chemical derivatives. Research has shown that derivatives of amino acids and related amide compounds can exhibit significant antimicrobial properties. nih.gov

Several studies have explored derivatives with structural similarities to this compound. For example, N-naphthoyl-phenylglyoxamide-based compounds, which are also amide derivatives, have been synthesized and tested against Staphylococcus aureus, with some showing potent activity. rsc.org Similarly, various 2-aminobenzamide (B116534) derivatives have been synthesized and evaluated for their antimicrobial effects. mdpi.com Another study reported that N-substituted-β-amino acid derivatives displayed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. nih.gov These findings collectively demonstrate that the modification of amino acid amide scaffolds is a fruitful avenue for the discovery of new antimicrobial agents. f1000research.com

Table 2: Examples of Antimicrobial Activity in Related Amide Derivatives

| Compound Class | Modification | Target Organism(s) | Observed Activity | Source |

|---|---|---|---|---|

| N-substituted-β-amino acid derivatives | Hydrazide, pyrrole, chloroquinoxaline moieties | Staphylococcus aureus, Mycobacterium luteum | Good antimicrobial activity | nih.gov |

| N-substituted-β-amino acid derivatives | Benzo[b]phenoxazine moieties | Candida tenuis, Aspergillus niger | Significant antifungal activity | nih.gov |

| N-naphthoyl-phenylglyoxamide HCl salt (22b) | HCl salt of a glyoxamide derivative | Staphylococcus aureus | MIC of 16 µg/mL | rsc.org |

常见问题

Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?

- Methodological Answer : Synthesize analogs with substituents on the phenyl ring (e.g., -F, -OCH3) and test in parallel against related targets (e.g., serotonin vs. dopamine receptors). Use Free-Wilson analysis or 3D-QSAR (CoMFA) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。